1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine
Description
1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine is a chemical compound with the molecular formula C20H32N2O2 It is a piperazine derivative, characterized by the presence of a cycloheptyl group and a 2,3-dimethoxybenzyl group attached to the piperazine ring
Properties
IUPAC Name |
1-cycloheptyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-11-7-8-17(20(19)24-2)16-21-12-14-22(15-13-21)18-9-5-3-4-6-10-18/h7-8,11,18H,3-6,9-10,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJCRHIYNHUSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine typically involves the reaction of piperazine with cycloheptyl bromide and 2,3-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity
Comparison with Similar Compounds
1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-cyclohexyl-4-(2,3-dimethoxybenzyl)piperazine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
1-cycloheptyl-4-(2,3-dimethoxyphenyl)piperazine: Similar but with a phenyl group instead of a benzyl group.
1-cycloheptyl-4-(2,3-dimethoxyethyl)piperazine: Similar but with an ethyl group instead of a benzyl group.
The uniqueness of 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
